molecular formula C22H18N4O2S B5592416 3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B5592416
M. Wt: 402.5 g/mol
InChI Key: IGXNCVLFZRDJLZ-UHFFFAOYSA-N
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Description

The compound is a part of a broader category of synthetic chemicals designed for specific biological activities. Its structure suggests potential interactions with biological targets, reflecting its relevance in chemical and pharmaceutical research.

Synthesis Analysis

Synthesis involves complex organic reactions tailored to introduce specific functional groups, ensuring the final molecule exhibits desired properties. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as thiazolo and triazolo pyrimidines, are synthesized through alkylation, cyclization, and substitution reactions, providing insights into possible methods for its synthesis (Haiza et al., 2000).

Molecular Structure Analysis

The molecular structure is fundamental to understanding the compound's interactions and properties. It likely features a complex arrangement of rings, including pyridazine and thiazole, contributing to its biological activity. Advanced techniques such as NMR and X-ray crystallography are crucial for elucidating these structures, as seen in studies of related compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound would largely depend on the functional groups present. For instance, amide and benzamide derivatives exhibit specific reactivity patterns, such as nucleophilic substitution or addition reactions, influencing its chemical behavior (Zhou et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are influenced by the molecular structure. These properties are critical for determining the compound's suitability for various applications. Compounds with similar structures have been analyzed for their gelation behavior and stability, providing insights into potential physical properties of the compound (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, pH stability, and interaction with other molecules, dictate the compound's potential applications. Its benzamide and thiazole components suggest specific chemical behaviors, such as acid-base reactions and electrophilic substitutions, highlighting the importance of chemical properties in designing molecules for specific functions (Sheikhi-Mohammareh et al., 2023).

properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-9-10-21(26-25-14)28-19-8-4-6-17(12-19)22(27)24-18-7-3-5-16(11-18)20-13-29-15(2)23-20/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNCVLFZRDJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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